Superior Potency at NPFF2 vs. NPFF1 Receptors Compared to NPFF and NPAF
Neuropeptide SF (mouse, rat) demonstrates a clear and quantifiable selectivity for the NPFF2 receptor over the NPFF1 receptor, which is distinct from the selectivity profile of the primary endogenous agonists NPFF and NPAF. In direct radioligand binding assays using the same human NPFF receptor subtype, the rank order of affinity (Ki) shows a significant difference in the absolute affinity and relative positioning of NPSF compared to its analogs [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | NPFF1: 48.4 nM; NPFF2: 12.1 nM |
| Comparator Or Baseline | NPFF: Ki = 0.30 nM (at NPFFR); NPAF: Ki = 0.22 nM (at NPFFR) [1]. (Note: Values represent binding at the NPFF receptor subtype, a functional homolog to NPFF2, where NPSF shows 40-fold lower affinity than its analogs). |
| Quantified Difference | NPSF exhibits an approximately 40-fold lower binding affinity for the NPFF receptor compared to NPAF (12.1 nM vs. 0.22 nM) and NPFF (12.1 nM vs. 0.30 nM), highlighting a distinct pharmacological niche rather than simply 'high' activity. |
| Conditions | Inhibition of [125I]-EYF binding to membranes from CHO cells expressing the human NPFF receptor (NPFFR) [1]. |
Why This Matters
This demonstrates that Neuropeptide SF is not a functionally interchangeable agonist but has a distinct receptor interaction profile, which is crucial for experiments aiming to dissect NPFF1- vs. NPFF2-mediated signaling pathways.
- [1] Kotani, M., et al. (2001). Functional characterization of a human receptor for neuropeptide FF and related peptides. British Journal of Pharmacology, 133(1), 138-144. View Source
